Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-

Catalog No.
S15954841
CAS No.
20682-52-4
M.F
C15H24N2O
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimet...

CAS Number

20682-52-4

Product Name

Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)formamide

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C15H24N2O/c1-5-16(6-2)10-11-17(12-18)15-13(3)8-7-9-14(15)4/h7-9,12H,5-6,10-11H2,1-4H3

InChI Key

XLFIZJCJAJYFNV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C=O)C1=C(C=CC=C1C)C

Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- is a chemical compound characterized by its unique structure, which includes a formamide group, diethylamino substituent, and two methyl groups on the aromatic ring. This compound can be represented by the chemical formula C15_{15}H22_{22}N2_2O. The presence of the diethylamino group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The synthesis of Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- can be achieved through several methods:

  • Direct Amide Formation: Reacting 2',6'-dimethyl aniline with diethylamine and an appropriate acylating agent (such as formic acid or an acid chloride).
  • N-Alkylation: Starting from formanilide, the diethylamino group can be introduced via alkylation with diethylamine using a suitable base.
  • Multi-step Synthesis: Utilizing intermediates such as 2',6'-dimethyl aniline, followed by formylation and subsequent N-alkylation reactions.

These methods typically require careful control of reaction conditions to maximize yield and purity.

Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- has potential applications in:

  • Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting various diseases.
  • Chemical Research: As a reagent in organic synthesis or as a building block for more complex molecules.
  • Biological Studies: Investigating its effects on biological systems could lead to insights into new therapeutic strategies.

Several compounds share structural similarities with Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-. These include:

  • N,N-Diethylformamide: Lacks the methyl substituents on the aromatic ring but shares the diethylamine moiety.
  • N,N-Dimethylformamide: Similar in terms of functional groups but differs in alkyl substitution.
  • N-(4-Diethylaminophenyl)formamide: Contains a different aromatic substituent but retains the formamide structure.

Comparison Table

Compound NameStructure FeaturesUnique Properties
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-Formamide with diethylamine and dimethyl groupsPotential for diverse biological activity
N,N-DiethylformamideDiethylamine without methyl groupsCommon solvent in organic synthesis
N,N-DimethylformamideDimethyl substitution instead of diethylWidely used as a solvent
N-(4-Diethylaminophenyl)formamideDifferent aromatic substituentSpecific interactions in drug development

This comparison highlights the uniqueness of Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-, particularly its specific combination of functional groups that may confer unique biological properties not found in its analogs. Further research is warranted to explore these properties fully.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

248.188863393 g/mol

Monoisotopic Mass

248.188863393 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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